molecular formula C15H15Cl2N3O B14012781 Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]- CAS No. 93537-07-6

Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-

Cat. No.: B14012781
CAS No.: 93537-07-6
M. Wt: 324.2 g/mol
InChI Key: WKLHCAKILDDCIN-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]- is a chemical compound with the molecular formula C15H15Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bis(2-chloroethyl)amino group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]- typically involves the reaction of 2-chloroethylamine with 3-methoxybenzaldehyde, followed by the addition of malononitrile. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the yield and purity. The process is carefully monitored to maintain the desired reaction conditions and to ensure the safety of the operation.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the bis(2-chloroethyl)amino group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its DNA-alkylating properties.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]- involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Nitrogen Mustards: Compounds like mechlorethamine and cyclophosphamide share similar DNA-alkylating properties.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, such as anisole derivatives, have similar structural features.

Uniqueness

Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]- is unique due to its combination of a bis(2-chloroethyl)amino group and a methoxyphenyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

93537-07-6

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C15H15Cl2N3O/c1-21-15-9-12(8-13(10-18)11-19)2-3-14(15)20(6-4-16)7-5-17/h2-3,8-9H,4-7H2,1H3

InChI Key

WKLHCAKILDDCIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C#N)N(CCCl)CCCl

Origin of Product

United States

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